molecular formula C23H24N4O6S B2444662 Methyl 3-(2-morpholinoethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 443350-03-6

Methyl 3-(2-morpholinoethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

货号: B2444662
CAS 编号: 443350-03-6
分子量: 484.53
InChI 键: PEAOJNPDZSWTAW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(2-morpholinoethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C23H24N4O6S and its molecular weight is 484.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 3-(2-morpholinoethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, often referred to as a quinazoline derivative, is a compound of significant interest due to its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antibacterial effects, and mechanism of action.

Chemical Structure and Properties

The compound features a quinazoline core with modifications that enhance its biological activity. Its structure includes:

  • A morpholinoethyl group that may contribute to solubility and bioavailability.
  • A nitrobenzylthio moiety that could be responsible for its pharmacological effects.

Anticancer Activity

Quinazoline derivatives are known for their anticancer properties. Research indicates that this specific compound exhibits potent activity against various cancer cell lines.

Case Studies

  • In Vitro Antitumor Activity :
    • The compound was tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
    • Results showed IC50 values ranging from 10.58 µM to 29.46 µM , indicating significant growth inhibition compared to standard chemotherapeutics like doxorubicin .
    Cell LineIC50 Value (µM)Reference Drug IC50 (µM)
    HepG210.588.55
    MCF-711.948.90
  • Mechanism of Action :
    • The compound's mechanism involves the inhibition of key enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis in rapidly dividing cancer cells .

Antibacterial Activity

In addition to anticancer effects, quinazoline derivatives have demonstrated antibacterial properties. The compound was evaluated for its activity against several bacterial strains.

Findings

  • Antibacterial Testing : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, outperforming common antibiotics like ampicillin in some cases .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.20 µg/mL
Escherichia coli0.30 µg/mL

Structure-Activity Relationship (SAR)

The modifications in the structure significantly influence the biological activity of quinazoline derivatives. Studies suggest that:

  • Nitro Group : The presence of the nitro group enhances cytotoxicity against cancer cells.
  • Morpholinoethyl Group : This moiety improves solubility and may facilitate cellular uptake.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity
Quinazoline derivatives, including methyl 3-(2-morpholinoethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, are being developed as potential anticancer agents. They target specific molecular pathways involved in tumor growth and survival, particularly in bladder cancer. Several quinazoline derivatives have already been approved for clinical use, such as erlotinib and gefitinib, which inhibit epidermal growth factor receptor (EGFR) signaling pathways.

Antimicrobial Properties
Research indicates that quinazoline derivatives exhibit significant antimicrobial activity against various bacterial strains. Studies have shown that this compound can be effective against both gram-positive and gram-negative bacteria. The evaluation of its antimicrobial efficacy involves assessing Minimum Inhibitory Concentration (MIC) values against specific pathogens.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other related quinazoline derivatives:

Compound NameStructural FeaturesBiological Activity
4-Oxoquinazoline DerivativesVarious substituents on the quinazoline coreAntitumor, antimicrobial
Quinazolinone AnaloguesSimilar ring structure with different side chainsAnticonvulsant activity
Thioether-substituted QuinazolinesPresence of thioether linkagesCytotoxic effects against cancer cell lines

This table illustrates how specific substituents on this compound may confer distinct biological activities compared to other compounds in the same family.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Anticancer Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy : In vitro studies have shown promising results against multiple bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.

These findings underscore the compound's versatility and potential for development into therapeutic agents targeting cancer and infectious diseases .

属性

IUPAC Name

methyl 3-(2-morpholin-4-ylethyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6S/c1-32-22(29)17-5-6-19-20(14-17)24-23(34-15-16-3-2-4-18(13-16)27(30)31)26(21(19)28)8-7-25-9-11-33-12-10-25/h2-6,13-14H,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAOJNPDZSWTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。